molecular formula C28H36O5 B11463257 (2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one

(2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-one

Cat. No.: B11463257
M. Wt: 452.6 g/mol
InChI Key: OEXWBCUJBIXUNV-BIVQYKJXSA-N
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Description

The compound (2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one is a complex organic molecule with a unique structure. It features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and includes functional groups such as hydroxyl, methoxy, and benzodioxole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to construct the cyclopenta[a]phenanthrene core, followed by functional group modifications to introduce the hydroxyl, methoxy, and benzodioxole groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclopenta[a]phenanthrene core can be reduced to form a saturated compound.

    Substitution: The methoxy and benzodioxole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bond may produce a fully saturated cyclopenta[a]phenanthrene derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be used in the development of new medications for various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and other products that require specific structural and functional properties.

Mechanism of Action

The mechanism of action of (2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with proteins, enzymes, and receptors, modulating their activity. The benzodioxole group may also contribute to the compound’s biological effects through its aromatic and electron-donating properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups, such as:

  • (2E)-7-Hydroxy-2-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C28H36O5

Molecular Weight

452.6 g/mol

IUPAC Name

(5S,10S,13S,16E)-3-hydroxy-16-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C28H36O5/c1-27-8-6-19(29)14-18(27)4-5-20-21(27)7-9-28(2)22(20)13-17(26(28)30)10-16-11-23(31-3)25-24(12-16)32-15-33-25/h10-12,18-22,29H,4-9,13-15H2,1-3H3/b17-10+/t18-,19?,20?,21?,22?,27-,28-/m0/s1

InChI Key

OEXWBCUJBIXUNV-BIVQYKJXSA-N

Isomeric SMILES

C[C@]12CCC(C[C@@H]1CCC3C2CC[C@]4(C3C/C(=C\C5=CC6=C(C(=C5)OC)OCO6)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC6=C(C(=C5)OC)OCO6)C4=O)C)O

Origin of Product

United States

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